molecular formula C8H15NO B1375118 2-Cyclopropyl-6-methylmorpholine CAS No. 1343652-74-3

2-Cyclopropyl-6-methylmorpholine

Cat. No. B1375118
CAS RN: 1343652-74-3
M. Wt: 141.21 g/mol
InChI Key: RNKRUMKDAJVRSL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methylmorpholine is a chemical compound with the CAS Number: 1343652-74-3. It has a molecular weight of 141.21 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H15NO/c1-6-4-9-5-8(10-6)7-2-3-7/h6-9H,2-5H2,1H3 . This indicates that the compound contains 8 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound’s storage temperature is room temperature .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

2-Cyclopropyl-6-methylmorpholine and its derivatives have diverse applications in chemical synthesis and medicinal chemistry. The cyclopropyl moiety, a common structural motif in this compound, is known for its chemical reactivity and ability to impart certain desirable properties to molecules, such as increased potency and selectivity in drug targets. For instance, cyclopropyl-containing molecules have been utilized in the development of various pharmaceuticals and as intermediates in organic synthesis.

  • Cyclopropyl as a Building Block : The cyclopropyl ring is used in the synthesis of complex molecules. It's known for its contribution to the stability and potency of drugs, making it a valuable component in drug development. The versatility of the cyclopropyl fragment in preclinical/clinical drug molecules has been recognized for enhancing potency and reducing off-target effects (Talele, 2016).

  • Synthesis of Cyclopropyl-Containing Amino Acids : Compounds like Methyl 2‐(Benzyloxycarbonylamino)‐2‐cyclopropylideneacetate have been prepared as intermediates for the synthesis of cyclopropyl-containing amino acids. These molecules have applications in the creation of peptidomimetics, which are molecules that mimic the structure and function of peptides (Limbach et al., 2009).

  • Synthesis of Carba-Sugars : Cyclopropyl derivatives have been used in the synthesis of carba-sugar enones, also known as gabosines. These are important due to their structural similarity to natural sugars and potential biological activity (Corsaro et al., 2006).

  • Creation of Conformationally Restricted Analogues : Cyclopropane rings are utilized to restrict the conformation of biologically active compounds, thereby improving activity and aiding in the study of bioactive conformations. This approach has been used in designing conformationally restricted analogues of histamine (Kazuta et al., 2002).

  • Bromophenol Derivatives Synthesis : Bromophenol derivatives with cyclopropyl moieties have been synthesized and evaluated for their inhibitory effects on various enzymes, showing the significance of cyclopropyl derivatives in enzyme inhibition studies and potential therapeutic applications (Boztaş et al., 2019).

  • Development of Anesthetics : The incorporation of the cyclopropyl group in anesthetic compounds has been studied to understand its effects on the anesthetic properties, highlighting its potential to introduce stereoselective effects and improve the anesthetic profiles (Qin et al., 2017).

Safety and Hazards

The compound is classified as a danger according to its safety information. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-6-methylmorpholine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclopropanases, enzymes that facilitate the formation of cyclopropane rings in natural products . These interactions are essential for the compound’s biological activity and contribute to its unique biochemical properties.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting cellular function . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels . These findings are important for determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors, including transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing its use in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding the compound’s biological activity and optimizing its therapeutic potential.

properties

IUPAC Name

2-cyclopropyl-6-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-4-9-5-8(10-6)7-2-3-7/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKRUMKDAJVRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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